Vat Black 29

CAS No.: 6049-19-0

Cat. No.: VC8282532

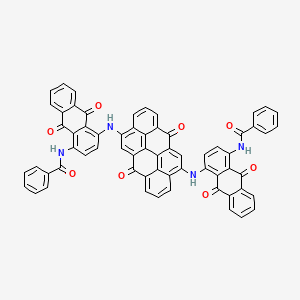

Molecular Formula: C64H34N4O8

Molecular Weight: 987.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6049-19-0 |

|---|---|

| Molecular Formula | C64H34N4O8 |

| Molecular Weight | 987.0 g/mol |

| IUPAC Name | N-[4-[[18-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-12,22-dioxo-9-hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaenyl]amino]-9,10-dioxoanthracen-1-yl]benzamide |

| Standard InChI | InChI=1S/C64H34N4O8/c69-57-40-24-12-22-38-48(66-44-26-28-46(68-64(76)32-15-5-2-6-16-32)56-54(44)60(72)34-18-8-10-20-36(34)62(56)74)30-42-52(50(38)40)51-41(57)29-47(37-21-11-23-39(49(37)51)58(42)70)65-43-25-27-45(67-63(75)31-13-3-1-4-14-31)55-53(43)59(71)33-17-7-9-19-35(33)61(55)73/h1-30,65-66H,(H,67,75)(H,68,76) |

| Standard InChI Key | OOBLPEMDRSTPAM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=C5C=CC=C6C5=C7C(=C4)C(=O)C8=CC=CC9=C(C=C(C7=C98)C6=O)NC1=C2C(=C(C=C1)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C2=O)C(=O)C1=CC=CC=C1C3=O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=C5C=CC=C6C5=C7C(=C4)C(=O)C8=CC=CC9=C(C=C(C7=C98)C6=O)NC1=C2C(=C(C=C1)NC(=O)C1=CC=CC=C1)C(=O)C1=CC=CC=C1C2=O)C(=O)C1=CC=CC=C1C3=O |

Introduction

Chemical Identification and Structural Characteristics

Vat Black 29, classified under C.I. 65225, is a high-molecular-weight organic compound with the formula and a molecular weight of 986.98 g/mol . Its IUPAC name, N,N’-[(6,12-dihydro-6,12-dioxodibenzo[def,mno]chrysene-4,10-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]bis(benzamide)], reflects a fused polycyclic aromatic system with multiple anthraquinone and benzamide moieties . The compound’s density is 1.561 g/cm³, and it is insoluble in water but reacts reversibly with alkaline or acidic reducing agents to form soluble leuco compounds .

Table 1: Key Physicochemical Properties of Vat Black 29

Synthesis and Manufacturing Processes

Vat Black 29 is synthesized through multistep condensation reactions. The primary route involves reacting 4,10-dibromoanthanthrone with 1-amino-4-benzoylaminoanthraquinone in a naphthalene solvent . This forms 4,10-bis-(4′-benzoylaminoanthraquinonyl-1′-amino)anthanthrone, a precursor that undergoes further oxidative cyclization to yield the final product .

An alternative method described in patent CN103897423A utilizes violanthrone as a starting material. Violanthrone reacts with hydroxylamine sulfate in 85–105% sulfuric acid under vanadium pentoxide () catalysis . This approach modifies violanthrone’s structure to introduce amino and hydroxyl groups, enhancing dye affinity for cellulose fibers .

Table 2: Comparison of Synthesis Methods

Dyeing Properties and Industrial Applications

Vat Black 29 exhibits unique chromogenic behavior dependent on redox conditions. In concentrated sulfuric acid, it appears dark green, transitioning to navy blue upon dilution . Its leuco form, generated via alkaline reduction (e.g., sodium hydrosulfite), adsorbs onto cellulose fibers before re-oxidizing to the insoluble pigment within the fiber matrix . This mechanism ensures excellent wash-fastness, making it ideal for:

-

Cotton and Blended Fabrics: Suspension pad dyeing for light-gray shades .

-

Polyester-Cotton Blends: Two-bath dyeing processes due to compatibility with synthetic fibers .

-

Direct Printing: Limited use in textile printing for high-contrast designs .

The patent-derived variant demonstrates improved environmental safety, omitting carcinogenic aromatic amines and polychlorinated biphenyls (PCBs) . Post-dyeing treatments with oxidizing agents enhance color depth and uniformity on silk and viscose blends .

Recent Advances and Future Directions

Recent patents emphasize sustainable synthesis routes, such as replacing naphthalene with biodegradable solvents and optimizing catalytic systems to reduce reaction times . Research gaps include life-cycle assessments of Vat Black 29 production and mechanistic studies on its interaction with synthetic fibers like polyester.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume